molecular formula C10H17NO2 B2605900 Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2287239-09-0

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B2605900
CAS No.: 2287239-09-0
M. Wt: 183.251
InChI Key: ZNLVNPTVOYKGKQ-BYULHYEWSA-N
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Description

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is a bicyclic compound featuring a tert-butyl ester group and an amino group. This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and a dienophile.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, providing enhanced stability and bioavailability.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic structure but differ in the substituents attached to the core.

    Bicyclo[2.1.1]hexane derivatives: These compounds have a larger ring system and different chemical properties.

Uniqueness

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of features imparts distinct reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVNPTVOYKGKQ-BYULHYEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1C(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12C[C@H]1[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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